6-Bromo-1,2,3-benzothiadiazole
Overview
Description
6-Bromo-1,2,3-benzothiadiazole is a heterocyclic aromatic compound that contains a benzene ring fused to a thiadiazole ring with a bromine atom at the 6th position. This compound is of significant interest due to its electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including those used in organic light-emitting diodes (OLEDs) and organic solar cells .
Mechanism of Action
Target of Action
6-Bromo-1,2,3-benzothiadiazole is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. The electronic structure and delocalization in this compound were studied using X-ray diffraction analysis and ab initio calculations .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of oleds and organic solar cells components , suggesting that it may interact with biochemical pathways related to these processes.
Result of Action
The compound’s electron-withdrawing properties and increased reactivity due to the incorporation of bromine atoms suggest that it may have significant effects on the electronic structure and reactivity of other compounds .
Biochemical Analysis
Biochemical Properties
6-Bromo-1,2,3-benzothiadiazole plays a crucial role in biochemical reactions due to its electron-withdrawing properties, which enhance its reactivity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with electron-deficient sites on proteins, facilitating nucleophilic substitution reactions . Additionally, this compound can form stable complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, this compound can impact gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines by activating oxidative stress pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity . For example, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under prolonged exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of inducing oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . The compound’s interaction with metabolic enzymes can also affect its overall bioavailability and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the mitochondria, where it can induce oxidative stress and influence mitochondrial function . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,2,3-benzothiadiazole typically involves the bromination of 1,2,3-benzothiadiazole. One common method includes the reaction of 1,2,3-benzothiadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1,2,3-benzothiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and thiols in solvents like tetrahydrofuran (THF) at low temperatures.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in solvents like toluene.
Major Products:
Nucleophilic Substitution: Products include substituted benzothiadiazoles with various functional groups.
Cross-Coupling Reactions: Products are typically biaryl compounds or conjugated polymers.
Scientific Research Applications
6-Bromo-1,2,3-benzothiadiazole is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: It is used in the development of fluorescent probes and imaging agents for biological studies.
Comparison with Similar Compounds
1,2,3-Benzothiadiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains two bromine atoms, increasing its reactivity and making it suitable for multiple substitution reactions.
2,1,3-Benzoselenadiazole: Similar structure but with selenium instead of sulfur, offering different electronic properties.
Uniqueness: 6-Bromo-1,2,3-benzothiadiazole is unique due to its single bromine atom, which provides a balance between reactivity and stability. This makes it an ideal candidate for various synthetic applications, particularly in the development of electronic materials .
Properties
IUPAC Name |
6-bromo-1,2,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDFWZRRQDWWAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305602 | |
Record name | 6-Bromo-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31860-02-3 | |
Record name | 6-Bromo-1,2,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31860-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1,2,3-benzothiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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